molecular formula C12H13N2P B098917 Bis(2-cyanoethyl)phenylphosphine CAS No. 15909-92-9

Bis(2-cyanoethyl)phenylphosphine

Cat. No.: B098917
CAS No.: 15909-92-9
M. Wt: 216.22 g/mol
InChI Key: LIYGDNBFEBKBBZ-UHFFFAOYSA-N
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Description

Bis(2-cyanoethyl)phenylphosphine: is an organophosphorus compound with the molecular formula C₁₂H₁₃N₂P. It is a tertiary phosphine characterized by the presence of two cyanoethyl groups and a phenyl group attached to a phosphorus atom. This compound is known for its applications in various fields of chemistry, particularly in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-cyanoethyl)phenylphosphine typically involves the reaction of phenylphosphine with acrylonitrile. The process is carried out in a nitrogen atmosphere to prevent oxidation. Here is a detailed procedure :

  • Reactants and Setup:

    • Phenylphosphine (50.0 g, 0.454 mole)
    • Acrylonitrile (50.0 g, 0.943 mole)
    • Acetonitrile (50 ml)
    • Potassium hydroxide (10 ml, 10 N)
    • Ethanol (100 ml)
  • Procedure:

    • A 250-ml three-necked flask is equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser.
    • The flask is flushed with nitrogen, and phenylphosphine, acetonitrile, and potassium hydroxide are added.
    • The reaction mixture is cooled using an ice-water bath.
    • Acrylonitrile is added dropwise with stirring and cooling, ensuring the temperature does not exceed 35°C.
    • After the addition is complete, the solution is stirred at room temperature for 2.5 hours.
    • The reaction mixture is diluted with ethanol and chilled to 0°C to induce crystallization.
    • The crystalline product is filtered, washed with cold ethanol, and dried to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is conducted in reactors designed for large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: Bis(2-cyanoethyl)phenylphosphine undergoes various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized to form phosphine oxides.
    • Common oxidizing agents include hydrogen peroxide and oxygen.
  • Reduction:

    • Reduction reactions can convert this compound to phosphine derivatives.
    • Reducing agents such as lithium aluminum hydride are used.
  • Substitution:

    • The cyanoethyl groups can be substituted with other functional groups.
    • Reagents like alkyl halides and aryl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, mild temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, polar solvents.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphines with various functional groups.

Mechanism of Action

Mechanism:

  • Bis(2-cyanoethyl)phenylphosphine acts as a ligand, coordinating with metal centers to form stable complexes.
  • The cyanoethyl groups provide electron-withdrawing effects, enhancing the stability and reactivity of the complexes.

Molecular Targets and Pathways:

  • The compound targets metal ions in coordination chemistry.
  • It participates in catalytic cycles, facilitating various chemical transformations.

Comparison with Similar Compounds

    Tris(2-cyanoethyl)phosphine: Contains three cyanoethyl groups attached to phosphorus.

    Phenylphosphine: Lacks the cyanoethyl groups, making it less versatile in coordination chemistry.

    Bis(2-cyanoethyl)phosphine: Similar structure but without the phenyl group.

Uniqueness:

Properties

IUPAC Name

3-[2-cyanoethyl(phenyl)phosphanyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYGDNBFEBKBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321555
Record name 3,3'-(Phenylphosphanediyl)dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15909-92-9
Record name 15909-92-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-(Phenylphosphanediyl)dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of bis(2-cyanoethyl)phenylphosphine in the synthesis of 1-phenyl-4-phosphorinanone?

A1: this compound serves as a crucial intermediate in the synthesis of 1-phenyl-4-phosphorinanone. [] The synthesis likely involves a cyclization reaction where the cyanoethyl groups in this compound react to form the six-membered phosphorinane ring. Subsequent hydrolysis then yields the final product, 1-phenyl-4-phosphorinanone. You can find more details on this synthetic route in the paper titled "1‐Phenyl‐4‐Phosphorinanone." []

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